azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]methanone typically involves the reaction of azepane with 4-bromophenylhydrazine and a suitable ketone. The reaction is carried out under reflux conditions in the presence of a catalyst such as acetic acid. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]methanol, while reduction may produce azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]amine.
Scientific Research Applications
Azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]methanone involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyrazole moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Azepan-1-yl[5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanone
- Azepan-1-yl[5-(4-fluorophenyl)-1H-pyrazol-3-yl]methanone
- Azepan-1-yl[5-(4-methylphenyl)-1H-pyrazol-3-yl]methanone
Uniqueness
Azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]methanone is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its analogs with different substituents. The bromine atom can also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Properties
Molecular Formula |
C16H18BrN3O |
---|---|
Molecular Weight |
348.24 g/mol |
IUPAC Name |
azepan-1-yl-[3-(4-bromophenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C16H18BrN3O/c17-13-7-5-12(6-8-13)14-11-15(19-18-14)16(21)20-9-3-1-2-4-10-20/h5-8,11H,1-4,9-10H2,(H,18,19) |
InChI Key |
PAWTWWQAIXMUKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.